molecular formula C2H8ClN B032499 Di((2H3)methyl)ammonium chloride CAS No. 53170-19-7

Di((2H3)methyl)ammonium chloride

Cat. No. B032499
Key on ui cas rn: 53170-19-7
M. Wt: 87.58 g/mol
InChI Key: IQDGSYLLQPDQDV-TXHXQZCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07994196B2

Procedure details

By a similar operation as in Starting Material Synthetic Example 21 and adding triethylamine (1.28 ml), dimethyl(2,3,4,9-tetrahydro-1H-β-carboline-1-ylmethyl)amine (305 mg, yield 72%) was obtained from dimethylamine hydrochloride (751 mg) and 1-chloromethyl-4,9-dihydro-3H-β-carboline hydrochloride (synthesized according to the method described in J. Med. Chem., 34, 8, 1991, 2624-2633, 470 mg).
Name
1-chloromethyl-4,9-dihydro-3H-β-carboline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][C:4]1[C:16]2[NH:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8]=2[CH2:7][CH2:6][N:5]=1.[CH2:17]([N:19](CC)[CH2:20]C)C>>[CH3:17][N:19]([CH3:20])[CH2:3][CH:4]1[C:16]2[NH:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8]=2[CH2:7][CH2:6][NH:5]1.[ClH:2].[CH3:4][NH:5][CH3:6] |f:0.1,4.5|

Inputs

Step One
Name
1-chloromethyl-4,9-dihydro-3H-β-carboline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCC1=NCCC=2C3=CC=CC=C3NC12
Step Two
Name
Quantity
1.28 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CC1NCCC=2C3=CC=CC=C3NC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 305 mg
YIELD: PERCENTYIELD 72%
Name
Type
product
Smiles
Cl.CNC
Measurements
Type Value Analysis
AMOUNT: MASS 751 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07994196B2

Procedure details

By a similar operation as in Starting Material Synthetic Example 21 and adding triethylamine (1.28 ml), dimethyl(2,3,4,9-tetrahydro-1H-β-carboline-1-ylmethyl)amine (305 mg, yield 72%) was obtained from dimethylamine hydrochloride (751 mg) and 1-chloromethyl-4,9-dihydro-3H-β-carboline hydrochloride (synthesized according to the method described in J. Med. Chem., 34, 8, 1991, 2624-2633, 470 mg).
Name
1-chloromethyl-4,9-dihydro-3H-β-carboline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][C:4]1[C:16]2[NH:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8]=2[CH2:7][CH2:6][N:5]=1.[CH2:17]([N:19](CC)[CH2:20]C)C>>[CH3:17][N:19]([CH3:20])[CH2:3][CH:4]1[C:16]2[NH:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8]=2[CH2:7][CH2:6][NH:5]1.[ClH:2].[CH3:4][NH:5][CH3:6] |f:0.1,4.5|

Inputs

Step One
Name
1-chloromethyl-4,9-dihydro-3H-β-carboline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCC1=NCCC=2C3=CC=CC=C3NC12
Step Two
Name
Quantity
1.28 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CC1NCCC=2C3=CC=CC=C3NC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 305 mg
YIELD: PERCENTYIELD 72%
Name
Type
product
Smiles
Cl.CNC
Measurements
Type Value Analysis
AMOUNT: MASS 751 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.